molecular formula C23H19N3O2 B11003520 2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11003520
M. Wt: 369.4 g/mol
InChI Key: GMQNRUWFSNXSMJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and 5-methylpyridin-2-yl groups can be done through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to hydrogenation of double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.

    Pyridine Derivatives: Like nicotinamide, involved in metabolic processes.

Uniqueness

2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide may have unique properties due to the specific arrangement of functional groups, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-15-7-12-22(24-14-15)26-23(27)19-13-21(16-8-10-17(28-2)11-9-16)25-20-6-4-3-5-18(19)20/h3-14H,1-2H3,(H,24,26,27)

InChI Key

GMQNRUWFSNXSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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